4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
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Description
The compound “4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid” is a bicyclic molecule . The Inchi Code for this compound is 1S/C10H14O4/c1-14-8(13)10-4-2-3-9(5-10,6-10)7(11)12/h2-6H2,1H3,(H,11,12)
.
Synthesis Analysis
The synthesis of similar bicyclic compounds has been achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclic framework . The Inchi Code provides a textual representation of the molecule’s structure .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(methoxycarbonyl)-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a bicyclic ring system, and the introduction of a carboxylic acid functional group.", "Starting Materials": ["4-hydroxy-2-oxabicyclo[3.1.1]heptane", "methyl chloroformate", "triethylamine", "sodium hydroxide", "methanol", "acetic anhydride", "glacial acetic acid", "sodium bicarbonate", "water"], "Reaction": ["Protection of the hydroxyl group by reaction with methyl chloroformate and triethylamine in methanol to form the methyl ester intermediate", "Formation of the bicyclic ring system by reaction of the methyl ester intermediate with sodium hydroxide in water to form the corresponding sodium salt", "Acidification of the sodium salt with glacial acetic acid to form the carboxylic acid intermediate", "Introduction of the carboxylic acid functional group by reaction of the carboxylic acid intermediate with acetic anhydride and sodium bicarbonate in acetic acid to form the final product"] } | |
CAS No. |
2648945-89-3 |
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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